molecular formula C20H26O4S2 B303384 4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one

4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one

Cat. No. B303384
M. Wt: 394.6 g/mol
InChI Key: HBCRJVCQQCJVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a cyclobutene derivative that has been shown to possess unique biochemical and physiological properties, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of key enzymes involved in cancer cell growth and the modulation of signaling pathways involved in cell survival.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one in lab experiments is its potential therapeutic applications. It has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further investigation. However, one of the limitations is the complexity of its synthesis, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one. One area of research is the development of more efficient synthesis methods to improve its availability for further investigation. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, investigations into its toxicity and safety are needed to determine its potential use in clinical settings.

Synthesis Methods

The synthesis of 4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 2-hydroxybenzaldehyde with 1,3-dithiane in the presence of a catalyst to form a dithiane derivative. This intermediate is then reacted with 2,3-dibromo-1-propanol to form a bromo derivative. Finally, the bromo derivative is reacted with lithium diisopropylamide and cyclobutene to form the desired product.

Scientific Research Applications

The potential therapeutic applications of 4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one have been investigated in various scientific studies. One of the key areas of research has been its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one

Molecular Formula

C20H26O4S2

Molecular Weight

394.6 g/mol

IUPAC Name

4-[2-(2-hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one

InChI

InChI=1S/C20H26O4S2/c1-12(2)23-18-16(17(22)19(18)24-13(3)4)20(25-10-7-11-26-20)14-8-5-6-9-15(14)21/h5-6,8-9,12-13,16,21H,7,10-11H2,1-4H3

InChI Key

HBCRJVCQQCJVLT-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=O)C1C2(SCCCS2)C3=CC=CC=C3O)OC(C)C

Canonical SMILES

CC(C)OC1=C(C(=O)C1C2(SCCCS2)C3=CC=CC=C3O)OC(C)C

Origin of Product

United States

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